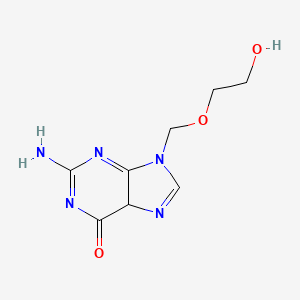
2'-Deoxyadenosine-15N5,d13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyadenosine-15N5,d13 is a nucleoside adenosine derivative that is labeled with deuterium and nitrogen-15. This compound is a modified form of 2’-Deoxyadenosine, which pairs with deoxythymidine in double-stranded DNA. The labeling with stable isotopes such as deuterium and nitrogen-15 makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-15N5,d13 involves the incorporation of deuterium and nitrogen-15 into the 2’-Deoxyadenosine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium and nitrogen atoms with nitrogen-15. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and nitrogen-15 labeled reagents .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-15N5,d13 involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyadenosine-15N5,d13 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2’-Deoxyadenosine-15N5,d13 can produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted nucleosides .
Applications De Recherche Scientifique
2’-Deoxyadenosine-15N5,d13 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of nucleoside metabolism and DNA synthesis.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nucleoside analogs.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools .
Mécanisme D'action
The mechanism of action of 2’-Deoxyadenosine-15N5,d13 involves its incorporation into DNA, where it pairs with deoxythymidine. The stable isotope labeling allows researchers to track its incorporation and metabolism using techniques such as mass spectrometry. This provides valuable insights into the molecular targets and pathways involved in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyadenosine-13C10,15N5: Another isotopically labeled nucleoside used in similar research applications.
2’-Deoxyadenosine-d13: A deuterium-labeled nucleoside used in pharmacokinetic studies.
2’-Deoxyadenosine-15N5: A nitrogen-15 labeled nucleoside used in metabolic studies
Uniqueness
2’-Deoxyadenosine-15N5,d13 is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in a wide range of scientific research applications .
Propriétés
Formule moléculaire |
C10H13N5O3 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
N,N,2,8-tetradeuterio-9-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-(15N)amine |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i1D2,2D2,3D,4D,5D,6D,7D,11+1,12+1,13+1,14+1,15+1,16D,17D/hD2 |
Clé InChI |
OLXZPDWKRNYJJZ-JEXRRUROSA-N |
SMILES isomérique |
[2H]C1=[15N]C(=C2C(=[15N]1)[15N](C(=[15N]2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])[15N]([2H])[2H] |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B12369726.png)
![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)

![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)
![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)

![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)



![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)

![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)
